methyl 4-[(E)-(2-{[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetyl}hydrazinylidene)methyl]benzoate
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Overview
Description
ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is a complex organic compound with the molecular formula C25H20N4O4S and a molecular weight of 472.527 g/mol . This compound is part of a collection of rare and unique chemicals used primarily in early discovery research .
Preparation Methods
The synthesis of ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE involves the condensation of 2-cyanomethylbenzoic acid with anthranilic acids . This reaction forms a series of 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids, which are structural analogs of the alkaloid glycosminine . The reaction conditions typically involve refluxing in ethanol under an inert atmosphere, followed by acidification and extraction .
Chemical Reactions Analysis
ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It is used in the synthesis of heterocyclic compounds, which have significant pharmaceutical and biological activities . Additionally, it serves as a precursor in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE involves its interaction with specific molecular targets and pathways . The compound’s quinazolinyl moiety is known to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE is similar to other quinazolinyl derivatives, such as 2-(4-oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids . These compounds share structural features and biological activities but differ in their specific substituents and pharmacological profiles . The unique combination of functional groups in ME 4(2(((4-OXO-3-PH-3,4-DIHYDRO-2-QUINAZOLINYL)THIO)AC)CARBOHYDRAZONOYL)BENZOATE contributes to its distinct properties and applications .
Properties
Molecular Formula |
C25H20N4O4S |
---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
methyl 4-[(E)-[[2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C25H20N4O4S/c1-33-24(32)18-13-11-17(12-14-18)15-26-28-22(30)16-34-25-27-21-10-6-5-9-20(21)23(31)29(25)19-7-3-2-4-8-19/h2-15H,16H2,1H3,(H,28,30)/b26-15+ |
InChI Key |
WBCVKDOVFKJHKO-CVKSISIWSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 |
Origin of Product |
United States |
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